molecular formula C22H23IO6S B1436110 Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 936326-60-2

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No. B1436110
M. Wt: 542.4 g/mol
InChI Key: GGEMRLZODUITOC-UHFFFAOYSA-M
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Description

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, also known as Phenyl (2,4,6-trimethoxyphenyl)iodonium Tosylate, is a synthetic molecule . It is a white to light yellow powder or crystal . The molecular formula is C22H23IO6S and the molecular weight is 542.38 .


Physical And Chemical Properties Analysis

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is a solid at 20 degrees Celsius . It should be stored at a temperature between 0-10°C . It is sensitive to light and heat .

Scientific Research Applications

1. Synthesis and Applications in Organic Chemistry

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate, as part of the class of diaryliodonium salts, has gained significant attention as a metal-free arylation reagent in organic synthesis. A study by Seidl et al. (2016) developed a one-pot synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium salts, demonstrating their utility in high-yielding arylation reactions with various nucleophiles. This method is noteworthy for its speed, high yield, and broad substrate scope, which includes elaborate aryl iodides. These properties make it a valuable tool in the synthesis of complex organic molecules, including liquid crystal molecules (Seidl, Sundalam, McCullough, & Stuart, 2016).

2. Crystallographic Analysis

The compound has been utilized in crystallographic studies to understand its structural properties. A study by China et al. (2019) focused on the synthesis and single-crystal X-ray diffraction measurement of phenyl(2,4,6-trimethoxyphenyl)iodonium(III) acetate. The analysis provided insights into the geometries of the acetate anion attached to the phenyl (TMP)iodonium(III) cation in crystal states (China, Koseki, Samura, Kikushima, In, & Dohi, 2019).

3. Potential Applications in Nonlinear Optics

The derivatives of this compound have been explored for applications in nonlinear optics. Umezawa et al. (2005) synthesized several salts of phenylethynylpyridinium, investigating their properties for second-order nonlinear optics. This research is significant in developing materials with potential applications in optoelectronics and photonics (Umezawa, Okada, Oikawa, Matsuda, & Nakanishi, 2005).

Safety And Hazards

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

4-methylbenzenesulfonate;phenyl-(2,4,6-trimethoxyphenyl)iodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16IO3.C7H8O3S/c1-17-12-9-13(18-2)15(14(10-12)19-3)16-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-10H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMRLZODUITOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

CAS RN

936326-60-2
Record name Phenyl(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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Citations

For This Compound
3
Citations
J Kirschner, F Szillat, M Bouzrati‐Zerelli… - Journal of Polymer …, 2019 - Wiley Online Library
Iodonium sulfonates are proposed here as a new class of high‐performance coinitiators for camphorquinone (CQ)‐based systems for the polymerization of methacrylates under blue …
Number of citations: 14 onlinelibrary.wiley.com
M Topa, J Ortyl - Materials, 2020 - mdpi.com
The photoinduced polymerization of monomers is currently an essential tool in various industries. The photopolymerization process plays an increasingly important role in biomedical …
Number of citations: 48 www.mdpi.com
KH Harada, Y Fujii, J Zhu, B Zheng… - … Science & Technology …, 2020 - ACS Publications
Perfluorooctanesulfonate (PFOS) is a common environmental pollutant and has been detected in various environmental media. Several major isomers have been identified, and their …
Number of citations: 7 pubs.acs.org

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